Cas no 2403-49-8 (Benzene,1-(diethoxymethyl)-3-nitro-)

Benzene,1-(diethoxymethyl)-3-nitro- structure
2403-49-8 structure
Product Name:Benzene,1-(diethoxymethyl)-3-nitro-
CAS No:2403-49-8
MF:C11H15NO4
MW:225.241103410721
CID:284302
PubChem ID:326161
Update Time:2025-04-19

Benzene,1-(diethoxymethyl)-3-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-(diethoxymethyl)-3-nitro-
    • 3-Nitro-benzaldehyd-diaethylacetal
    • 3-Nitro-benzaldehyd-diethylacetal
    • 3-nitro-benzaldehyde diethylacetal
    • 3-Nitro-benzaldiaethylaether
    • 3-Nitro-benzylidendiaethylaether
    • AC1L6XS1
    • m-Nitrobenzaldehyd-diaethylacetal
    • m-Nitrobenzaldehyd-diethylacetal
    • NSC296501
    • 2403-49-8
    • 1-(diethoxymethyl)-3-nitrobenzene
    • NSC-296501
    • SCHEMBL10638754
    • DBFFJBYBAVNICK-UHFFFAOYSA-N
    • DTXSID50315712
    • 3-nitrobenzaldehyde diethyl acetal
    • Inchi: 1S/C11H15NO4/c1-3-15-11(16-4-2)9-6-5-7-10(8-9)12(13)14/h5-8,11H,3-4H2,1-2H3
    • InChI Key: DBFFJBYBAVNICK-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=CC=C(C=1)[N+](=O)[O-])OCC

Computed Properties

  • Exact Mass: 225.10015
  • Monoisotopic Mass: 225.10010796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 64.3Ų

Experimental Properties

  • PSA: 61.6
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